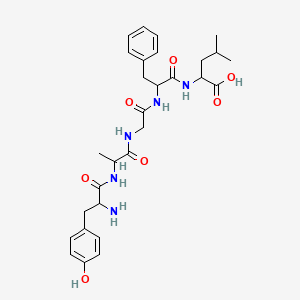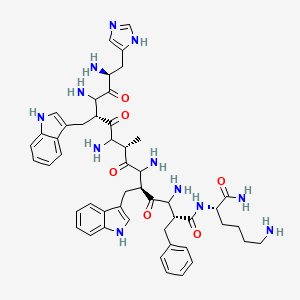
GroES mobile loop
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GroES mobile loop is a highly flexible region of free GroES, which binds to GroEL through the residues at the tip of the loop.
科学的研究の応用
Interaction with GroEL
The GroES mobile loop, consisting of approximately 16 amino acids, plays a crucial role in the interaction with the chaperonin GroEL. When GroES binds to GroEL, the mobile loop undergoes a transition to a β-hairpin structure, which is essential for their functional interaction (Shewmaker et al., 2001). Additionally, the flexibility of this loop is necessary for the allosteric regulation of GroEL/substrate affinity, contributing significantly to protein folding processes (Landry et al., 1993).
Structural Dynamics
In the free state, the mobile loop is highly flexible and disordered. This disorder is lost upon the formation of the GroES/GroEL complex, indicating a dynamic structural adaptation critical for chaperonin function (Hunt et al., 1996).
Mutational Impact
Studies have shown that mutations in the mobile loop of GroES or its phage-encoded counterpart, Gp31, can significantly alter the interaction with GroEL. These mutations affect the stability of the β-hairpin conformation of the loop, which in turn influences the chaperonin-mediated protein folding process (Richardson et al., 1999).
Role in Protein Folding
The flexibility of the this compound is crucial for the efficient formation of a stable GroEL-polypeptide-GroES ternary complex, essential for protein folding in cells (Nojima et al., 2012).
Influence on Chaperonin Specificity
The sequence and structure of the mobile loop play a significant role in determining the specificity of co-chaperonin interaction with chaperonins. Specific mutations in the mobile loop can modify the binding affinity and specificity, highlighting its functional significance (Richardson et al., 2001).
特性
分子式 |
C₅₁H₉₀N₁₄O₂₀ |
|---|---|
分子量 |
1219.40 |
配列 |
One Letter Code: ETKSAGGIVLTGS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




